

# 4-Bromo-3-methoxybenzonitrile: A Comprehensive Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: 4-Bromo-3-methoxybenzonitrile

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An In-depth Examination of a Key Synthetic Intermediate

## Abstract

**4-Bromo-3-methoxybenzonitrile** is a halogenated aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide range of organic compounds, particularly within the pharmaceutical and agrochemical industries. Its molecular structure, featuring a nitrile group, a methoxy substituent, and a bromine atom on the benzene ring, provides multiple reactive sites for strategic chemical modifications. This guide offers a comprehensive overview of the fundamental properties, synthesis, characterization, and safe handling of **4-Bromo-3-methoxybenzonitrile**, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular and Physical Properties

**4-Bromo-3-methoxybenzonitrile** is a solid organic compound under standard conditions.<sup>[1]</sup> The precise determination of its molecular weight and other physicochemical properties is paramount for stoichiometric calculations in synthesis and for predicting its behavior in various chemical environments.

The molecular formula for this compound is  $C_8H_6BrNO$ .<sup>[2]</sup> This composition gives it a calculated molecular weight of approximately 212.04 g/mol.<sup>[2]</sup>

## Structural and Physicochemical Data Summary

For ease of reference and comparison, the key identifiers and properties of **4-Bromo-3-methoxybenzonitrile** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>6</sub> BrNO	[2]
Molecular Weight	212.04 g/mol	[2]
CAS Number	120315-65-3	[2]
Appearance	Solid	
InChI Key	TWBFZKKJFREYES-UHFFFAOYSA-N	[2]
SMILES String	COC1=CC(C#N)=CC=C1Br	

This table provides essential data for the identification and handling of **4-Bromo-3-methoxybenzonitrile**.

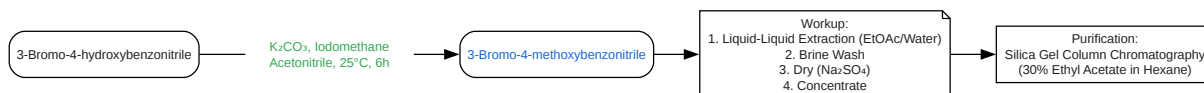
## Synthesis and Purification Methodologies

The synthesis of substituted benzonitriles is a foundational process in organic chemistry. While multiple synthetic routes to **4-Bromo-3-methoxybenzonitrile** and its isomers exist, a common and illustrative method involves the methylation of a phenolic precursor.

### Exemplary Synthesis Protocol: Methylation of 3-Bromo-4-hydroxybenzonitrile

This protocol describes the synthesis of the related isomer, 3-Bromo-4-methoxybenzonitrile, which follows a similar logic. The reaction proceeds via a nucleophilic substitution where the hydroxyl group of 3-bromo-4-hydroxybenzonitrile is methylated.[3]

Reaction Scheme:



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Caption: Workflow for the synthesis and purification of 3-Bromo-4-methoxybenzonitrile.

#### Step-by-Step Procedure:

- **Reaction Setup:** To a solution of 3-bromo-4-hydroxybenzonitrile (5.0 g, 25.3 mmol) in acetonitrile (20 mL), add potassium carbonate (7.0 g, 50.1 mmol) and iodomethane (3.9 g, 27.8 mmol).<sup>[3]</sup>
- **Reaction Execution:** Stir the mixture at 25 °C for 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).<sup>[3]</sup>
- **Workup:** Upon completion, perform a liquid-liquid extraction with ethyl acetate (100 mL) and water (30 mL).<sup>[3]</sup> Collect the organic phase.
- **Washing:** Wash the organic layer with brine (20 mL), then dry it over anhydrous sodium sulfate.<sup>[3]</sup>
- **Isolation:** Concentrate the solution under reduced pressure to yield the crude product.<sup>[3]</sup>
- **Purification:** Purify the crude product by flash column chromatography on silica gel using a mobile phase of 30% ethyl acetate in hexane to afford the pure 3-bromo-4-methoxybenzonitrile.<sup>[3]</sup>

#### Causality and Experimental Choices:

- **Base Selection ( $K_2CO_3$ ):** Potassium carbonate is a mild inorganic base, sufficient to deprotonate the phenol, forming the more nucleophilic phenoxide. Its insolubility in acetonitrile can drive the reaction forward.

- Solvent (Acetonitrile): A polar aprotic solvent is chosen to dissolve the reactants but not to interfere with the nucleophilic attack, as protic solvents would.
- Purification: Silica gel chromatography is the standard and effective method for separating the desired product from unreacted starting materials and byproducts based on polarity differences.

## Spectroscopic Characterization

Unambiguous structural confirmation is a cornerstone of chemical synthesis. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed fingerprint of the **4-Bromo-3-methoxybenzonitrile** molecule.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of hydrogen ( $^1\text{H}$  NMR) and carbon ( $^{13}\text{C}$  NMR) atoms within the molecule. While specific spectral data for **4-Bromo-3-methoxybenzonitrile** is not readily available in the provided search results, data for closely related isomers like 4-bromo-3-methoxyphenol can provide expected chemical shift regions and splitting patterns.

- $^1\text{H}$  NMR: One would expect to see signals in the aromatic region (approx. 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The methoxy group would present as a sharp singlet around 3.8 ppm.
- $^{13}\text{C}$  NMR: The spectrum would show eight distinct signals: one for the nitrile carbon (approx. 118 ppm), six for the aromatic carbons (approx. 100-160 ppm), and one for the methoxy carbon (approx. 56 ppm).<sup>[4]</sup>

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of a substituted benzonitrile will exhibit characteristic absorption bands.

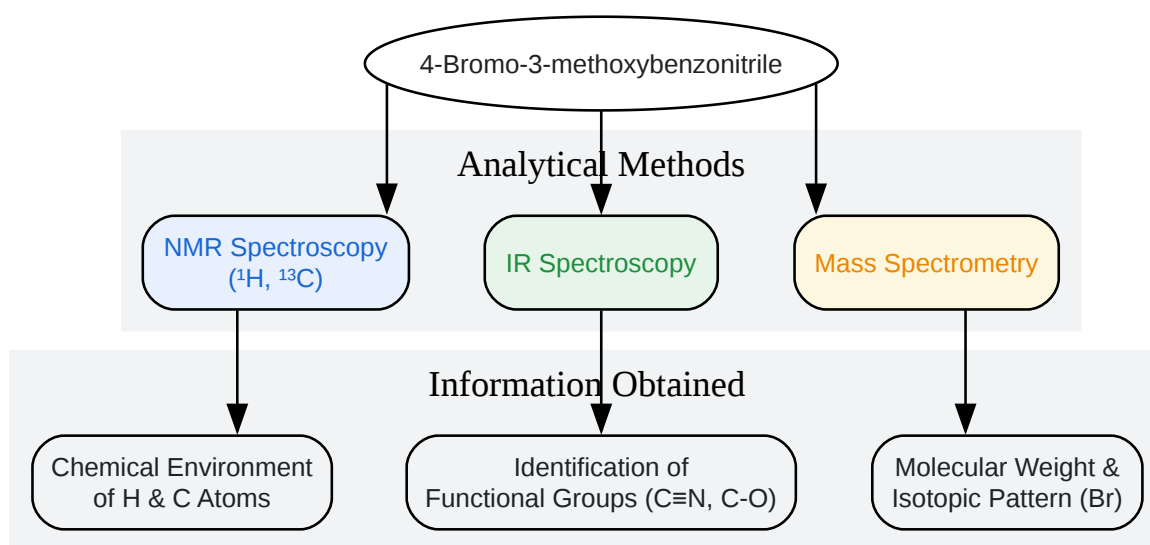
- Nitrile ( $\text{C}\equiv\text{N}$ ) Stretch: A sharp, intense peak is expected in the region of  $2220\text{-}2260\text{ cm}^{-1}$ . This is a highly diagnostic peak for the nitrile functional group.<sup>[5]</sup>

- Aromatic C-H Stretch: Peaks will appear above  $3000\text{ cm}^{-1}$ .
- C-O (Aryl Ether) Stretch: Strong absorptions are expected around  $1250\text{ cm}^{-1}$ .
- C-Br Stretch: This will appear in the fingerprint region, typically below  $1000\text{ cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

- Molecular Ion Peak ( $M^+$ ): Due to the presence of bromine, the molecular ion peak will appear as a characteristic doublet with roughly equal intensity (the  $M^+$  and  $M+2$  peaks), corresponding to the natural abundance of the  $^{79}\text{Br}$  and  $^{81}\text{Br}$  isotopes. For  $\text{C}_8\text{H}_6\text{BrNO}$ , these peaks would be centered around  $m/z$  211 and 213.



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## Sources

- 1. 4-Bromo-3-Methoxy benzonitrile Manufacturer in Ankleshwar, 4-Bromo-3-Methoxy benzonitrile Supplier [maksons.co.in]
- 2. 4-Bromo-3-methoxybenzonitrile | C<sub>8</sub>H<sub>6</sub>BrNO | CID 22591181 - PubChem [pubchem.ncbi.nlm.nih.gov]
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